molecular formula C45H62N4O11 B604943 25-Desacetylrifapentine CAS No. 79039-56-8

25-Desacetylrifapentine

Numéro de catalogue: B604943
Numéro CAS: 79039-56-8
Poids moléculaire: 835.0 g/mol
Clé InChI: LPUNEQQTZOWCNO-WHXRYXKQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

25-Desacetylrifapentine is the primary metabolite of rifapentine, a rifamycin-class antibiotic used primarily in the treatment of tuberculosis (TB). Rifapentine undergoes hepatic deacetylation to form this compound, which retains antimicrobial activity against Mycobacterium tuberculosis. This metabolite contributes to the prolonged bactericidal effects observed with rifapentine, particularly in intermittent dosing regimens . Pharmacokinetic studies highlight its role in maintaining therapeutic drug levels in both plasma and epithelial lining fluid (ELF), even as rifapentine itself is metabolized .

Méthodes De Préparation

Les voies de synthèse de la 25-désacétylrifapentine impliquent des modifications de la rifapentine. Malheureusement, les détails spécifiques de sa synthèse ne sont pas largement disponibles dans la littérature. Les méthodes de production industrielles impliquent probablement des transformations chimiques de la rifapentine pour obtenir le composé souhaité.

Analyse Des Réactions Chimiques

25-désacétylrifapentine peut subir diverses réactions chimiques, y compris l’oxydation, la réduction et la substitution. Les réactifs et les conditions communs utilisés dans ces réactions ne sont pas explicitement documentés. Les principaux produits formés à partir de ces réactions dépendraient du type de réaction spécifique et des groupes fonctionnels impliqués.

4. Applications de la recherche scientifique

    Activité antibactérienne: Comme la rifapentine, ce composé présente des propriétés antibactériennes. Il peut être exploré pour de nouvelles approches thérapeutiques contre les infections bactériennes.

    Traitement de la tuberculose: Compte tenu de sa similitude structurelle avec la rifapentine, la 25-désacétylrifapentine pourrait être étudiée comme un traitement alternatif ou d’appoint pour la tuberculose.

    Pharmacocinétique: La recherche peut se concentrer sur ses propriétés pharmacocinétiques, notamment l’absorption, la distribution, le métabolisme et l’excrétion.

Applications De Recherche Scientifique

Pharmacological Properties and Mechanism of Action

25-Desacetylrifapentine exhibits significant antimicrobial activity against Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) ranges from 0.125 to 0.25 µg/ml against susceptible strains, indicating its potency as an antitubercular agent . The compound functions by inhibiting bacterial RNA synthesis, thereby disrupting the growth and replication of the bacteria.

Treatment of Latent Tuberculosis Infection (LTBI)

In clinical trials, particularly the PREVENT TB trial involving over 8,000 participants, this compound has been evaluated for its efficacy in treating LTBI when administered alongside isoniazid. This combination therapy demonstrated comparable efficacy to traditional regimens, such as the nine-month daily isoniazid treatment .

Shortened Treatment Regimens

The use of rifapentine and its metabolite allows for shortened treatment regimens for drug-susceptible TB. Studies indicate that a four-month regimen utilizing rifapentine can achieve similar outcomes to longer treatments, enhancing patient compliance and reducing healthcare costs .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for understanding its clinical effectiveness. Following oral administration of rifapentine, approximately 38% of the drug's activity is attributed to its metabolite .

Half-Life and Protein Binding

The elimination half-life of this compound is reported to be around 13-17 hours . It exhibits high protein binding (approximately 93% in healthy volunteers), influencing its distribution and efficacy in patients with TB .

Influence of Food on Bioavailability

Food intake significantly affects the bioavailability of rifapentine and its metabolite. A high-carbohydrate meal can increase plasma concentrations by 40-50%, which may enhance therapeutic outcomes .

Pediatric Studies

A pharmacokinetic study highlighted that children receiving rifapentine showed higher dose-normalized area under the curve (AUC) values compared to adults, necessitating adjustments in dosing strategies for this demographic .

Efficacy in HIV Co-Infected Patients

Research indicates that rifapentine remains effective in patients co-infected with HIV, although careful monitoring is required due to potential drug interactions . In one study, adverse events were comparable between patients treated with rifapentine and those on standard therapies.

Tables

ParameterRifapentineThis compound
Minimum Inhibitory Concentration0.03-0.06 µg/ml0.125-0.25 µg/ml
Elimination Half-Life16-17 hours13-17 hours
Protein Binding~98%~93%

Mécanisme D'action

Le mécanisme d’action de la 25-désacétylrifapentine est probablement similaire à celui de la rifapentine. Les deux composés inhibent l’ARN polymérase bactérienne, perturbant la transcription et conduisant finalement à la mort des cellules bactériennes. Des études supplémentaires sont nécessaires pour élucider les cibles moléculaires et les voies spécifiques.

Comparaison Avec Des Composés Similaires

Comparative Pharmacokinetics with Rifapentine

Table 1: Pharmacokinetic Parameters of Rifapentine and 25-Desacetylrifapentine

Parameter Rifapentine This compound Significance (P-value)
Plasma concentration (4h) 8.2 ± 3.1 µg/mL 1.5 ± 0.6 µg/mL <0.05
Plasma concentration (7h) 5.4 ± 2.3 µg/mL 2.1 ± 0.9 µg/mL <0.05
ELF concentration 1.8 ± 0.7 µg/mL 0.9 ± 0.4 µg/mL Not significant
Hepatic metabolism Primarily via liver Hepatic clearance stable No significant difference in hepatic impairment

Key Findings :

  • Plasma Levels : this compound exhibits lower plasma concentrations than rifapentine at all time points, but its levels decline more slowly, supporting extended antimicrobial activity .
  • ELF Penetration : Both compounds achieve comparable ELF concentrations, critical for targeting pulmonary TB .
  • Hepatic Stability : Unlike rifapentine, this compound’s pharmacokinetics remain consistent in patients with hepatic impairment, suggesting a reduced risk of toxicity in this population .

Pharmacodynamic Comparison with Rifapentine

  • Mechanism of Action : Both compounds inhibit bacterial DNA-dependent RNA polymerase, but this compound has a slightly reduced binding affinity compared to rifapentine .
  • Bactericidal Activity : In murine TB models, this compound contributes ~30% of the total bactericidal activity of rifapentine, underscoring its role in combination therapies .
  • Drug Interactions: Rifapentine induces cytochrome P450 enzymes, increasing the metabolism of co-administered drugs. Limited data exist for this compound, but it is hypothesized to have a weaker enzyme-inducing effect .

Activité Biologique

25-Desacetylrifapentine (25-DARPT) is a microbiologically active metabolite of rifapentine, an antibiotic used primarily in the treatment of tuberculosis (TB). This compound has garnered attention due to its significant biological activity against Mycobacterium tuberculosis, the causative agent of TB. Understanding the pharmacokinetics, efficacy, and overall biological activity of 25-DARPT is essential for optimizing treatment regimens and improving patient outcomes.

Pharmacokinetics

25-DARPT is formed from rifapentine through hydrolysis by esterases. Both compounds account for the majority of the drug's pharmacological effects, with rifapentine contributing approximately 62% and 25-DARPT approximately 38% to the clinical activity against M. tuberculosis .

Key Pharmacokinetic Parameters

The pharmacokinetics of 25-DARPT has been characterized in various studies. The following table summarizes key pharmacokinetic parameters:

ParameterValue
Elimination Half-Life13-17 hours
Protein Binding93% in healthy volunteers
Mean AUC (Adults)551 µg*h/mL
Mean AUC (Children)720 µg*h/mL
Cmax (Children)884 µg*h/mL

Biological Activity Against Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) values for 25-DARPT against susceptible strains of M. tuberculosis range from 0.125 to 0.25 μg/mL . This indicates that 25-DARPT retains significant antibacterial activity, making it a crucial component in TB treatment protocols.

Comparative Efficacy

In a comparative study, the bactericidal effects of rifapentine and its metabolite were evaluated. The results indicated that both compounds exhibit potent activity against drug-susceptible M. tuberculosis isolates, with similar MIC values, suggesting that the metabolite maintains substantial efficacy .

Clinical Implications

The clinical implications of 25-DARPT are particularly relevant in the context of TB treatment regimens. Its pharmacokinetic profile suggests that it can be effectively utilized in combination therapies, particularly with isoniazid, without significant alterations in drug levels when co-administered .

Case Studies

Several clinical trials have investigated the role of 25-DARPT in TB therapy:

  • Trial NCT00023387 : This study focused on the intensive pharmacokinetics of rifapentine and its metabolite in patients undergoing treatment for TB. Results indicated that dosing adjustments based on patient demographics could optimize therapeutic outcomes.
  • Study on Pediatric Populations : A study observed that children exhibited higher AUC values for both rifapentine and 25-DARPT compared to adults when administered standard doses, highlighting the need for age-specific dosing strategies .

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying 25-Desacetylrifapentine in biological matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantification. Key validation parameters include sensitivity (limit of detection ≤10 ng/mL), linearity (R² ≥0.99), and recovery rates (85–115%) in plasma and tissue homogenates. Ensure calibration curves are prepared in triplicate using isotopically labeled internal standards to minimize matrix effects . For reproducibility, follow the "Materials and Methods" guidelines, including detailed descriptions of column specifications, mobile phase gradients, and sample preparation protocols .

Q. How should researchers design in vitro studies to evaluate the stability of this compound under physiological conditions?

  • Methodological Answer : Use simulated physiological buffers (e.g., PBS at pH 7.4, human serum) and incubate this compound at 37°C. Collect time-point samples (0, 1, 4, 8, 24 hours) and quantify degradation products via LC-MS. Include negative controls (e.g., compound-free matrices) and triplicate runs to account for batch variability. For robust results, validate stability thresholds using accelerated degradation studies (e.g., 40°C) as per ICH Q1A guidelines .

Q. What validated protocols exist for synthesizing and characterizing this compound in laboratory settings?

  • Methodological Answer : Follow stepwise acetylation inhibition protocols using rifapentine as a precursor. Characterize the compound via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity (>98%) should be confirmed using HPLC with photodiode array detection (λ = 254 nm). Document synthetic yields, solvent systems, and crystallization conditions in supplemental materials for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different model systems (e.g., hepatic vs. intestinal microsomes)?

  • Methodological Answer : Conduct comparative kinetic studies using recombinant CYP isoforms (e.g., CYP3A4, CYP2C8) to identify enzyme-specific clearance mechanisms. Pair this with in silico docking simulations to assess binding affinities. For conflicting in vivo data, perform cross-species pharmacokinetic studies in murine and primate models, integrating physiologically based pharmacokinetic (PBPK) modeling to isolate species-specific variables .

Q. What advanced computational approaches are suitable for predicting the binding affinities of this compound with target enzymes (e.g., bacterial RNA polymerase)?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations can predict binding modes and ΔG values. Validate predictions with surface plasmon resonance (SPR) assays to measure real-time kinetics (ka, kd). Use PyMOL for visualizing ligand-protein interactions and prioritize residues with RMSD values <2.0 Å .

Q. What methodological considerations are critical when integrating transcriptomic and proteomic data to study this compound's effects on bacterial persistence?

  • Methodological Answer : Apply multi-omics integration tools (e.g., XCMS Online, MetaboAnalyst) to align RNA-seq and LC-MS/MS datasets. Normalize data using variance-stabilizing transformations and perform pathway enrichment analysis (KEGG, GO) to identify concordant dysregulated pathways. Address batch effects with ComBat or surrogate variable analysis (SVA). Use STRING-db to map protein-protein interaction networks .

Q. Methodological Best Practices

  • Data Presentation : Avoid redundancy between text and tables; use supplementary files for raw datasets or extended chromatograms .
  • Reproducibility : Provide detailed instrument settings (e.g., MS ionization voltage, collision energies) and deposit protocols in repositories like protocols.io .
  • Contradiction Analysis : Apply Bland-Altman plots or Deming regression to assess inter-study variability in pharmacokinetic parameters .

Propriétés

Numéro CAS

79039-56-8

Formule moléculaire

C45H62N4O11

Poids moléculaire

835.0 g/mol

Nom IUPAC

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione

InChI

InChI=1S/C45H62N4O11/c1-23-12-11-13-24(2)44(57)47-35-30(22-46-49-19-17-48(18-20-49)29-14-9-10-15-29)40(54)32-33(41(35)55)39(53)28(6)42-34(32)43(56)45(7,60-42)59-21-16-31(58-8)25(3)37(51)27(5)38(52)26(4)36(23)50/h11-13,16,21-23,25-27,29,31,36-38,50-55H,9-10,14-15,17-20H2,1-8H3,(H,47,57)/b12-11+,21-16+,24-13+,46-22+/t23-,25+,26+,27-,31-,36-,37+,38+,45-/m0/s1

Clé InChI

LPUNEQQTZOWCNO-WHXRYXKQSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

SMILES isomérique

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C6CCCC6)\C

SMILES canonique

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Apparence

Solid powder

Pureté

>95% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

25-Desacetylrifapentine;  L-14583;  L 14583;  L14583; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.